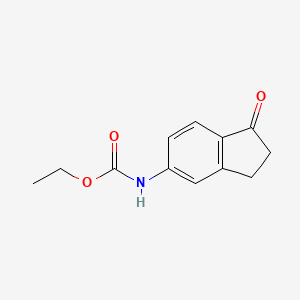
Tetrafluoroboric acid diethyl ether complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoroboric acid diethyl ether complex is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a complex formed between tetrafluoroboric acid and diethyl ether. This compound is known for its use as a catalyst in various chemical reactions and is commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrafluoroboric acid diethyl ether complex can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically involves mixing the two components under controlled conditions to form the desired complex. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of a stable complex .
Industrial Production Methods
In industrial settings, the production of tetrafluoroboric acid diethyl ether involves the use of high-purity reagents and controlled reaction conditions. The process may include steps such as purification and distillation to obtain the final product with the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrafluoroboric acid diethyl ether complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another.
Complexation Reactions: It can form complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions involving tetrafluoroboric acid diethyl ether include aldehydes, N-tosyl homoallylamine, and phosphine-borane complexes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving tetrafluoroboric acid diethyl ether depend on the specific reaction and reagents used. For example, in the preparation of 4-fluoropiperidines, the major product is the fluorinated piperidine derivative .
Wissenschaftliche Forschungsanwendungen
Tetrafluoroboric acid diethyl ether complex has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tetrafluoroboric acid diethyl ether involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can protonate ether oxygen, leading to the formation of reactive intermediates that can undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroboric acid: Similar in structure but lacks the ether component, making it less versatile in certain reactions.
Perchloric acid: Structurally similar but more hazardous due to its oxidizing properties.
Uniqueness
Tetrafluoroboric acid diethyl ether complex is unique due to its ability to form stable complexes with diethyl ether, enhancing its catalytic properties and making it suitable for a wide range of applications in organic synthesis .
Eigenschaften
Molekularformel |
C4H11BF4O |
|---|---|
Molekulargewicht |
161.94 g/mol |
IUPAC-Name |
ethoxyethane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C4H10O.BF4/c1-3-5-4-2;2-1(3,4)5/h3-4H2,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
JDQHPOVUCKSJFJ-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B-](F)(F)(F)F.CCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoxazole, 5-[(trifluoromethyl)thio]-](/img/structure/B8443205.png)
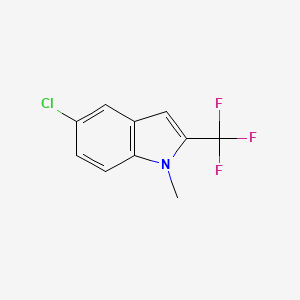

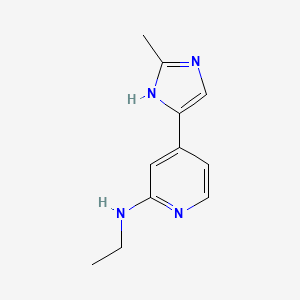



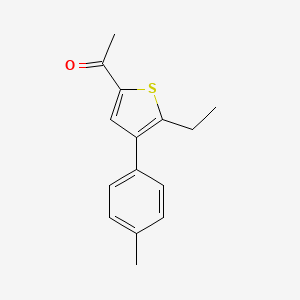
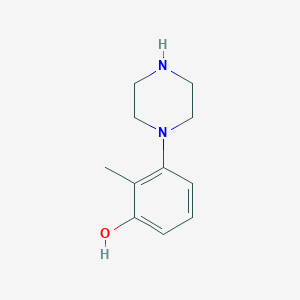



![2-bromo-6H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B8443285.png)
